Magnesium aluminate

Description

The exact mass of the compound Spinel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Magnesium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

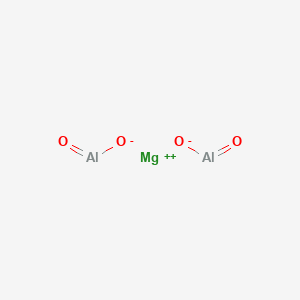

2D Structure

Properties

IUPAC Name |

magnesium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCHAFPTQLGIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.O=[Al-]=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO4, Mg(AlO2)2 | |

| Record name | magnesium aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | magnesium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893211 | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-67-6, 12068-51-8 | |

| Record name | Spinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A First-Principles Guide to Point Defects in Magnesium Aluminate (MgAl₂O₄)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of intrinsic point defects in magnesium aluminate (MgAl₂O₄) spinel, drawing from first-principles computational studies. It aims to offer a comprehensive resource on the types of defects, their formation energies, electronic structures, and the methodologies employed in their theoretical investigation.

Introduction to Defects in this compound Spinel

This compound spinel (MgAl₂O₄) is a ceramic material with a wide range of applications due to its excellent thermal stability, mechanical strength, and radiation resistance.[1][2][3] The properties of MgAl₂O₄ are significantly influenced by the presence of crystalline defects.[4] Understanding these defects at an atomic level is crucial for optimizing its performance in various technological fields. First-principles calculations, based on density functional theory (DFT), have emerged as a powerful tool to investigate the energetics and electronic structure of these defects with high accuracy.[5][6][7]

The most common intrinsic point defects in MgAl₂O₄ include vacancies (missing atoms), interstitials (atoms in non-lattice sites), and anti-site defects (cations occupying each other's lattice sites).[5][6][7] Cation anti-site defects, where Mg²⁺ and Al³⁺ ions exchange positions, are particularly prevalent and have a low formation energy.[5][6][8]

Types of Intrinsic Point Defects

First-principles studies have focused on several key intrinsic point defects in MgAl₂O₄:

-

Vacancies: These are denoted as VMg, VAl, and VO for magnesium, aluminum, and oxygen vacancies, respectively.

-

Interstitials: These include Mgᵢ, Alᵢ, and Oᵢ, representing atoms located at interstitial sites within the crystal lattice. Studies have shown that interstitial atoms often form more complex split configurations. For instance, a magnesium interstitial can form a split-interstitial where two Mg atoms are centered around a vacant Mg site.[9]

-

Anti-site Defects: These are a common type of defect in spinel structures and involve the exchange of cations between their normal tetrahedral (Mg) and octahedral (Al) sites.[2] They are denoted as AlMg (an aluminum atom on a magnesium site) and MgAl (a magnesium atom on an aluminum site). These defects often form in pairs to maintain charge neutrality.[8]

-

Complex Defects: Combinations of the simple point defects can form more complex defect clusters, such as a vacancy-interstitial pair (Frenkel defect) or a combination of vacancies (Schottky defect).[7][10]

Computational Methodology: A First-Principles Approach

The investigation of defects in MgAl₂O₄ relies heavily on first-principles calculations within the framework of Density Functional Theory (DFT).[5][7] This section outlines the typical computational protocol.

3.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of defect studies, it is used to calculate the total energy of a "supercell" containing the defect and compare it to the energy of a perfect supercell.

3.2. Supercell Approach

To model an isolated defect in a periodic crystal, a "supercell" approach is used. This involves creating a large unit cell of the crystal, with the defect placed at its center. The size of the supercell is a critical parameter that must be large enough to minimize the interaction between the defect and its periodic images.[5][6]

3.3. Exchange-Correlation Functional

The choice of the exchange-correlation functional is crucial in DFT calculations. For MgAl₂O₄, both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been employed.[9] Hybrid functionals, such as HSE06, have also been used to obtain more accurate descriptions of the electronic structure and band gap.[7]

3.4. Basis Sets and Pseudopotentials

The electronic wavefunctions are typically expanded in a basis set of plane waves or localized atomic orbitals.[7][9] To simplify the calculations, the interaction between the core and valence electrons is often described by pseudopotentials.

3.5. Defect Formation Energy Calculation

The formation energy (Ef) of a defect in a particular charge state q is calculated using the following formula:

Ef = Edefect,q - Eperfect - Σi niμi + q(EVBM + EF)

where:

-

Edefect,q is the total energy of the supercell containing the defect with charge q.

-

Eperfect is the total energy of the perfect supercell.

-

ni is the number of atoms of species i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect.

-

μi is the chemical potential of species i.

-

EVBM is the energy of the valence band maximum of the perfect crystal.

-

EF is the Fermi level, referenced to the VBM.

The chemical potentials are variables that depend on the experimental growth conditions (e.g., O-rich or O-poor).

Below is a diagram illustrating the typical workflow for a first-principles defect study.

Formation Energies of Intrinsic Point Defects

The formation energy of a defect is a key parameter that determines its concentration at thermodynamic equilibrium. The following tables summarize the calculated formation energies for various intrinsic point defects in MgAl₂O₄ from first-principles studies. It is important to note that the absolute values can vary depending on the specific computational parameters used in the study.

Table 1: Formation Energies of Neutral Vacancies

| Defect | Formation Energy (eV) | Reference |

| VMg | ~26.70 | [4] |

| VAl | ~13, ~56.49 | [4][9] |

| VO | ~25.00 | [4] |

Table 2: Formation Energies of Neutral Interstitials

| Defect | Formation Energy (eV) | Reference |

| Mgᵢ | ~-15.78 (split config.) | [4] |

| Alᵢ | ~-42.64 (split config.) | [4] |

| Oᵢ | ~-14.01 (split config.) | [4] |

Table 3: Formation Energies of Anti-Site Defects

| Defect | Formation Energy (eV) | Reference |

| AlMg | ~-28.53 | [4] |

| MgAl | ~29.99 | [4] |

| Anti-site Pair (AlMg + MgAl) | ~0.64 | [6] |

Note: The formation energies for interstitials and anti-site defects from reference[4] are given as isolated defect energies and should be interpreted in the context of the specific defect reactions considered in that work.

The low formation energy of the anti-site defect pair (0.64 eV) indicates that cation exchange is a highly probable event in MgAl₂O₄.[6]

The relationship between different defect types can be visualized as follows:

Electronic Structure of Defects

Point defects can introduce localized electronic states within the band gap of MgAl₂O₄, which can significantly alter its optical and electronic properties.

-

Oxygen Vacancies (F-type centers): An oxygen vacancy can trap one or two electrons, forming F⁺ and F centers, respectively.[11][12] These defects are known to be optically active and can give rise to absorption bands in the optical spectrum.[11][13]

-

Cation Vacancies: Cation vacancies can act as acceptor-like defects, trapping holes.[11]

-

Anti-site Defects: Cation anti-site defects can also introduce defect levels within the band gap. The specific nature of these levels depends on the local coordination and charge state of the defect.

The presence of these defect-induced states is crucial for understanding phenomena such as luminescence and radiation damage in MgAl₂O₄.[13][14]

Conclusion

First-principles calculations provide invaluable insights into the nature of intrinsic point defects in this compound spinel. These studies have established that cation anti-site defects have a particularly low formation energy and are therefore expected to be present in significant concentrations. Vacancies and interstitials, along with their complexes, also play a crucial role in the material's properties. The detailed understanding of the formation energies and electronic structures of these defects, as outlined in this guide, is essential for the rational design and development of MgAl₂O₄-based materials for advanced applications. The methodologies presented herein serve as a foundation for further research into the complex defect chemistry of this important ceramic.

References

- 1. Kinetics and Thermodynamics of Mg-Al Disorder in MgAl2O4-Spinel: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanical Activation and Cation Site Disorder in MgAl2O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abulafia.mt.ic.ac.uk [abulafia.mt.ic.ac.uk]

- 5. A theoretical study of intrinsic point defects and defect clusters in this compound spinel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. dspace.lu.lv [dspace.lu.lv]

- 8. Research Portal [laro.lanl.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. vant.kipt.kharkov.ua [vant.kipt.kharkov.ua]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

"computational studies of MgAl2O4 electronic structure"

An In-depth Technical Guide to Computational Studies of MgAl₂O₄ Electronic Structure

Introduction

Magnesium aluminate spinel (MgAl₂O₄) is a technologically significant ceramic material renowned for its high melting point, robust mechanical strength, and excellent chemical stability. It serves as a model for the spinel crystal structure and finds applications as a refractory material, a transparent ceramic window, and an electrical dielectric.[1][2][3] Understanding the electronic structure of MgAl₂O₄ is paramount for tailoring its optical and electronic properties for advanced applications.

Computational, or first-principles, studies provide an atomic-level understanding of the electronic band structure, density of states, and optical response of materials. These methods are crucial for interpreting experimental data and predicting the properties of novel materials. This guide details the primary computational methodologies used to investigate the electronic structure of MgAl₂O₄, presents key quantitative findings in a structured format, and illustrates the logical workflow of these computational techniques.

MgAl₂O₄ crystallizes in a face-centered cubic lattice belonging to the Fd-3m space group.[4][5] In its normal spinel configuration, Mg²⁺ cations occupy tetrahedral sites, while Al³⁺ cations reside in octahedral sites, coordinated by a close-packed array of oxygen atoms.[3]

Core Computational Methodologies

The investigation of MgAl₂O₄'s electronic structure primarily relies on a multi-tiered approach, starting with Density Functional Theory (DFT) for ground-state properties and progressing to more advanced Many-Body Perturbation Theory (MBPT) methods for excited-state properties like the band gap and optical spectra.

Density Functional Theory (DFT)

DFT is the workhorse for solid-state electronic structure calculations, transforming the complex many-body problem into a system of non-interacting electrons moving in an effective potential.[6][7]

Experimental Protocol (Typical DFT Calculation Workflow):

-

Structural Optimization: The calculation begins with the experimental or a theoretical crystal structure of MgAl₂O₄. The lattice parameters and internal atomic positions are then computationally relaxed by minimizing the forces acting on the atoms (e.g., to less than 1 mRy/a.u.) until the ground-state energy is minimized.[1]

-

Exchange-Correlation Functional Selection: The choice of the exchange-correlation (XC) functional is critical. Common functionals used for MgAl₂O₄ include:

-

Local Density Approximation (LDA): Often used for structural properties but tends to significantly underestimate band gaps.

-

Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are widely used and offer improved accuracy over LDA for total energies, though band gap underestimation remains a significant issue.[8][9]

-

Modified Becke-Johnson (mBJ) Potential: This meta-GGA functional has shown success in providing more accurate band gaps for semiconductors and insulators, closer to experimental values, without the computational cost of higher-level theories.[1][4][8]

-

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to solve the Kohn-Sham equations iteratively until the electron density and total energy converge (e.g., to a tolerance of 0.0001 electron charges).[1] This step yields the ground-state electronic properties.

-

Basis Set and k-point Sampling: The electronic wavefunctions are typically expanded using a plane-wave basis set. The Brillouin zone is sampled using a grid of special k-points (e.g., a Monkhorst-Pack grid) to accurately integrate over all electronic states.[1] A denser k-point mesh is often used for calculating properties like the density of states and optical spectra.[1]

-

Post-Processing: From the converged ground-state calculation, key properties are derived:

-

Electronic Band Structure: Plotting the energy eigenvalues along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS): Calculating the total DOS and projected DOS (PDOS) to understand the contribution of each atomic orbital to the electronic states.

-

Electron Charge Density: Visualizing the charge distribution to analyze chemical bonding.[1][10]

-

Many-Body Perturbation Theory (MBPT): GW and BSE

While DFT is excellent for ground-state properties, it is formally not equipped to accurately predict excited-state properties like the true electronic band gap. MBPT methods provide necessary corrections.

Experimental Protocol (GW and BSE Workflow):

-

GW Approximation: The GW approximation (where G is the Green's function and W is the screened Coulomb interaction) is employed to calculate the electron self-energy, providing quasiparticle (QP) energy corrections to the DFT eigenvalues.[11][12]

-

The process often starts from a converged DFT-GGA calculation (the G₀W₀ approach).[11] The QP energies are then computed to first order.

-

This method corrects for the inadequate treatment of electron self-interaction in standard DFT functionals, yielding band gaps in much better agreement with experimental values.[11]

-

-

Bethe-Salpeter Equation (BSE): To accurately model optical absorption, one must account for the interaction between the excited electron and the hole it leaves behind (an exciton).

-

The BSE is a two-particle equation that describes this electron-hole interaction.[11][13]

-

It is solved using the quasiparticle energies and wavefunctions obtained from the GW calculation. The resulting optical spectrum includes excitonic effects, which are crucial for accurately reproducing experimental absorption spectra.[11][13]

-

Data Presentation: Electronic and Structural Properties

Computational studies have yielded a wealth of quantitative data on MgAl₂O₄. The tables below summarize key findings.

Table 1: Crystal and Structural Parameters for MgAl₂O₄

| Parameter | Computational (DFT-PBE/GGA) | Experimental |

| Lattice Constant (a) | 8.081 Å[14] | 8.0797 Å - 8.0921 Å[2] |

| Mg-O Bond Length | 1.94 Å[15] | - |

| Al-O Bond Length | 1.92 Å[15] | - |

| Crystal System | Cubic[15] | Cubic[2][15] |

| Space Group | Fd-3m (227)[3][15] | Fd-3m (227)[3][15] |

Table 2: Calculated Electronic Band Gap of MgAl₂O₄

| Computational Method | Calculated Band Gap (eV) | Nature of Gap |

| Experimental | ~7.8 eV[5][13] | Direct[5][16] |

| DFT-GGA / PBE | 5.08 - 6.08 eV[9] | Direct at Γ |

| DFT-LDA | ~5.3 eV | - |

| DFT-mBJ | ~7.8 eV[4] | Direct at Γ |

| G₀W₀ Approximation | 7.88 eV[11][13] | Direct at Γ[11] |

Note: Standard DFT methods like GGA significantly underestimate the experimental band gap, while the G₀W₀ approximation provides a much more accurate value.[11]

Key Findings and Interpretations

Band Structure and Density of States

Computational studies consistently show that MgAl₂O₄ is a wide-band-gap insulator with a direct band gap located at the Gamma (Γ) point of the first Brillouin zone.[4][5][16] The partial density of states (PDOS) reveals that the top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band is a hybridization of Mg 3s and Al 3s orbitals.[9]

Chemical Bonding

Analysis of the calculated electron charge density confirms that the bonding in MgAl₂O₄ has a mixed ionic and covalent character.[1][10] Due to the larger electronegativity difference between magnesium and oxygen compared to aluminum and oxygen, the Mg-O bond exhibits a higher degree of ionicity than the Al-O bond.[1][10]

Optical Properties and Excitonic Effects

Calculations of the dielectric function show that MgAl₂O₄ is highly transparent in the visible and infrared regions.[1][8] The inclusion of electron-hole interactions by solving the Bethe-Salpeter equation is critical for accurately predicting the optical absorption spectrum. BSE calculations reveal that a sharp peak observed experimentally near 7.8 eV is due to the formation of bound excitonic states, a feature that is missed in standard DFT-based optical calculations.[11][13]

Visualizations of Computational Workflows

Caption: Computational workflow for electronic structure and optical properties.

Caption: Relationship between computational methods and calculated properties.

Conclusion

Computational studies provide indispensable insights into the electronic structure of MgAl₂O₄. The standard DFT approach is effective for determining ground-state properties like the crystal structure and charge density, but it systematically underestimates the material's wide band gap. More sophisticated many-body perturbation theory methods, specifically the GW approximation and the Bethe-Salpeter equation, are essential for achieving quantitative agreement with experimental measurements of the electronic band gap and optical absorption spectra. These advanced techniques correctly predict the ~7.8 eV direct band gap and capture the crucial excitonic effects that dominate the optical response near the absorption edge. The synergy of these computational tools enables a comprehensive and accurate understanding of the electronic properties of MgAl₂O₄, guiding future materials design and development.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. meral.edu.mm [meral.edu.mm]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the Structural and Optical Properties of MgAl2O4 Single Crystals Irradiated by Swift Heavy Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational chemical methods in solid-state physics - Wikipedia [en.wikipedia.org]

- 7. qunasys.com [qunasys.com]

- 8. Structural, electronic and optical properties of spinel MgAl2O4 oxide | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Theoretical Modeling of Magnesium Aluminate Spinel (MgAl₂O₄) Properties

Introduction

Magnesium aluminate spinel (MgAl₂O₄) is a ceramic material of significant technological importance, prized for its exceptional combination of properties. These include a high melting point (2135°C), substantial mechanical strength and hardness, chemical inertness, and favorable optical transparency, making it an indispensable material for applications ranging from refractory linings in the steel industry to transparent armor, optical windows, and domes for aerospace and defense.[1][2][3] Furthermore, its robust crystal structure and low dielectric constant make it a candidate for substrates and insulating layers in advanced electronic devices.[3][4]

The synthesis and characterization of MgAl₂O₄ have been explored through various experimental routes, including solid-state reactions, co-precipitation, and sol-gel methods.[1][5] However, understanding the material's behavior at an atomic level and predicting its properties under diverse conditions can be challenging and costly through experimentation alone. Theoretical modeling, leveraging computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides a powerful and complementary approach. These simulations offer profound insights into the structure-property relationships of MgAl₂O₄, enabling the prediction of its mechanical, thermal, electronic, and optical characteristics. This guide provides a technical overview of the theoretical modeling of MgAl₂O₄, detailing the computational methodologies, summarizing key predicted properties, and outlining the experimental protocols used for validation.

Theoretical Modeling Methodologies

First-principles (ab initio) calculations and classical molecular dynamics are the primary computational tools for modeling the properties of MgAl₂O₄.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is highly effective for calculating ground-state properties of materials like MgAl₂O₄, including structural parameters, electronic band structures, and elastic constants. The workflow for a typical DFT calculation involves defining the crystal structure, performing self-consistent field calculations to determine the electron density, and then deriving various material properties from this fundamental data.

Molecular Dynamics (MD)

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time.[8] By solving Newton's equations of motion for a system of interacting particles, MD can model dynamic processes and temperature-dependent properties. This method is particularly well-suited for investigating thermal conductivity, mechanical deformation, and defect dynamics in MgAl₂O₄.[8][9] The accuracy of MD simulations is highly dependent on the quality of the interatomic potential used to describe the forces between atoms.

Modeled Properties of this compound Spinel

Theoretical modeling has been successfully applied to predict a wide range of properties for MgAl₂O₄.

Structural Properties

First-principles calculations provide highly accurate predictions of the crystallographic parameters of MgAl₂O₄. The face-centered cubic spinel structure is characterized by its lattice parameter, which theoretical models can predict with excellent agreement to experimental data.

| Property | Theoretical Value (DFT) | Experimental Value |

| Lattice Parameter (a) | ~8.077 Å[10] | ~8.08 Å |

| Cell Volume (V) | ~526.9 ų | ~527.6 ų |

| Crystal Density | 3.584 g/cm³[10] | 3.58 g/cm³[1] |

Electronic and Optical Properties

DFT is the primary tool for investigating the electronic band structure and optical properties. While standard DFT approximations (like the Generalized Gradient Approximation, GGA) are known to underestimate the band gap of insulators, the calculated values are still valuable for understanding electronic transitions.

| Property | Theoretical Value (DFT-GGA) | Experimental Value |

| Band Gap Energy | 5.079 eV - 5.36 eV | ~7.8 eV |

| Refractive Index | 1.71 - 1.77[11] | ~1.72 |

The discrepancy in the band gap is a known limitation of standard DFT functionals, which do not fully account for electron exchange-correlation effects. Despite this, theoretical calculations correctly predict MgAl₂O₄ to be a wide-band-gap insulator.

Mechanical Properties

Both DFT and MD simulations are used to determine the mechanical response of MgAl₂O₄. DFT is ideal for calculating elastic constants from first principles, while MD is used to simulate behavior under tensile or compressive loads, often as a function of temperature.[9][12]

| Property | Theoretical Value (MD) | Experimental Value |

| Young's Modulus | 237.1 GPa (at 100 K)[12] | 278 GPa[13] |

| Ultimate Tensile Strength | 23.9 GPa (at 100 K)[12] | Varies with sample |

| Hardness | - | ~16 GPa[1] |

MD simulations show that mechanical properties like Young's modulus and ultimate tensile strength are sensitive to temperature, generally decreasing as temperature increases.[9][12] Simulations also reveal significant anisotropy, with the[14] orientation exhibiting the highest elastic modulus and ultimate tensile strength.[9]

Thermal Properties

Non-equilibrium molecular dynamics (NEMD) is a common technique for predicting thermal conductivity. These simulations have shown that thermal conductivity in MgAl₂O₄ decreases with increasing temperature, which is consistent with experimental observations for crystalline solids.[8]

| Property | Theoretical Value (NEMD) | Experimental Value |

| Thermal Conductivity | 11.54 W/(m·K) at 100 K to 4.95 W/(m·K) at 2000 K[8] | ~15 W/(m·K) at RT |

Simulations also allow for the study of factors that are difficult to isolate experimentally, such as the impact of antisite defects and grain boundaries. Studies show that grain boundaries can reduce thermal conductivity by 20-30% at temperatures below 1000 K.[8]

Experimental Protocols for Model Validation

The validation of theoretical models is critically dependent on high-quality experimental data. This requires the synthesis of pure, well-characterized MgAl₂O₄ samples and the precise measurement of their properties.

Synthesis Protocols

Several wet-chemical and solid-state methods are employed to synthesize MgAl₂O₄ powders and dense ceramics.

-

Co-precipitation:

-

Precursor Preparation: Aqueous solutions of magnesium nitrate (B79036) [Mg(NO₃)₂·6H₂O] and aluminum nitrate [Al(NO₃)₃·9H₂O] are prepared in the desired stoichiometric ratio (e.g., 0.15 M and 0.3 M, respectively).[15]

-

Precipitation: A precipitating agent, such as ammonia (B1221849) solution, is slowly added to the mixed salt solution with constant stirring until a target pH (e.g., 9.2) is reached, forming a gel of mixed hydroxides.[15]

-

Washing and Drying: The precipitate is filtered, washed repeatedly with deionized water to remove residual ions, and then dried in an oven (e.g., at 110°C).[15]

-

Calcination: The dried powder is calcined at a high temperature (e.g., 1000°C for 2 hours) to decompose the hydroxides and form the crystalline MgAl₂O₄ spinel phase.[15][16]

-

-

Sol-Gel Method:

-

Sol Formation: Metal precursors (e.g., aluminum nitrate, magnesium nitrate) are dissolved in a solvent. A capping agent like stearic acid or a chelating agent like citric acid is often added.[5][17]

-

Gelation: The solution is heated (e.g., 65-85°C) and stirred to evaporate the solvent, leading to the formation of a viscous, homogeneous gel.[17]

-

Drying: The gel is dried in an oven (e.g., at 85°C for 24 hours) to remove remaining solvent.[17]

-

Calcination: The dried gel is ground and calcined at a specific temperature (e.g., 900°C for 4 hours) to crystallize the MgAl₂O₄ spinel.[17]

-

-

Solid-State Reaction:

-

Mixing: High-purity oxide powders (MgO and α-Al₂O₃) are mixed in a 1:1 molar ratio.[4][10]

-

Milling (Optional): To increase reactivity, the mixed powders can be subjected to high-energy ball milling (mechanical activation).[1][10]

-

Sintering: The powder compact is sintered at high temperature (e.g., 1450-1600°C) under vacuum or in air.[1][10] Hot pressing or spark plasma sintering (SPS) can be used to achieve high density.[10][13]

-

Characterization Protocols

-

X-ray Diffraction (XRD): Used to confirm the phase purity and determine the crystal structure and lattice parameters of the synthesized spinel. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[16]

-

Scanning Electron Microscopy (SEM): Employed to analyze the morphology, particle size, and microstructure of the synthesized powders and sintered ceramics.[16]

-

Differential Scanning Calorimetry (DSC): Used to study the thermal events during the calcination process, such as dehydration and crystallization temperatures.[15]

-

Nanoindentation: A key technique for measuring mechanical properties like hardness and elastic modulus at the nanoscale, providing direct experimental data to compare with MD and DFT results.

Conclusion

Theoretical modeling serves as an indispensable tool in the scientific investigation of this compound spinel. DFT and MD simulations provide detailed, atomistic-level predictions of a wide array of structural, electronic, mechanical, and thermal properties. These computational insights, when rigorously validated against experimental data from carefully controlled synthesis and characterization protocols, accelerate the understanding of material behavior and guide the development of MgAl₂O₄ for advanced applications. The synergy between theory and experiment is crucial for exploring the full potential of this versatile ceramic, enabling the design of materials with tailored properties for specific technological challenges.

References

- 1. ijset.in [ijset.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microstructural and Optical Properties of MgAl2O4 Spinel: Effects of Mechanical Activation, Y2O3 and Graphene Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Electronic and optical properties of the spinel oxides MgxZn1-xAl2O4 by first-principles calculations | Semantic Scholar [semanticscholar.org]

- 12. Molecular Dynamics Simulation of Uniaxial Tensile Mechanical Properties and Failure Mechanisms of MgAl2O4 Spinel | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. Mechanical behavior in the interior and boundary of this compound spinel (MgAl2O4) grain under nanoindentation [opg.optica.org]

"phase diagram of the MgO-Al2O3 system"

An In-Depth Technical Guide to the MgO-Al₂O₃ Phase Diagram

Introduction

The Magnesium Oxide (MgO) - Aluminum Oxide (Al₂O₃) system is of paramount importance in the fields of materials science, geology, and high-temperature engineering. Its significance stems primarily from the formation of magnesium aluminate spinel (MgAl₂O₄), a compound renowned for its exceptional properties, including a high melting point, excellent mechanical strength at elevated temperatures, chemical inertness, and high thermal shock resistance.[1] Understanding the phase equilibria between MgO and Al₂O₃ is critical for the development and processing of advanced refractory materials, transparent ceramic windows, and various electronic substrates. This guide provides a comprehensive overview of the MgO-Al₂O₃ phase diagram, detailing its key features, invariant reactions, and the experimental protocols used for its determination.

Phases and Crystal Structures

The MgO-Al₂O₃ binary system is characterized by three primary solid phases:

-

Periclase (MgO): The terminal solid solution on the magnesia-rich side. Periclase has a simple cubic crystal structure (rock salt).

-

Corundum (α-Al₂O₃): The terminal solid solution on the alumina-rich side. Corundum possesses a trigonal crystal structure.

-

Spinel (MgAl₂O₄): The only intermediate compound that is thermodynamically stable in the system.[2] Spinel has a cubic crystal structure. The stoichiometric composition contains 28.33 wt% MgO and 71.67 wt% Al₂O₃.[2] A key feature of the spinel phase is its ability to exist over a broad range of compositions, especially at high temperatures, forming a solid solution by accommodating excess MgO or Al₂O₃.[2]

The MgO-Al₂O₃ Phase Diagram

The phase diagram illustrates the equilibrium phases present as a function of temperature and composition at atmospheric pressure. It is dominated by the high-melting-point spinel phase and features two eutectic points.

Caption: A schematic representation of the MgO-Al₂O₃ binary phase diagram.

Invariant Reactions and Quantitative Data

The MgO-Al₂O₃ system exhibits three key invariant points: two eutectics and the congruent melting of the spinel phase. An invariant reaction is one where the number of degrees of freedom is zero, meaning it occurs at a specific temperature and composition. The quantitative data for these points are summarized below.

| Event Type | Reaction | Temperature (°C) | Composition (wt% Al₂O₃) | Phases in Equilibrium |

| Melting (MgO) | MgO(s) ↔ L | ~2800 | 0 | MgO, Liquid |

| Eutectic (E₁) | L ↔ MgO(ss) + Spinel(ss) | ~1995 | ~33 | Liquid, MgO, Spinel |

| Congruent Melting | Spinel(s) ↔ L | ~2135 | 71.7 | Spinel, Liquid |

| Eutectic (E₂) | L ↔ Spinel(ss) + Al₂O₃(ss) | ~1925 | ~95 | Liquid, Spinel, Al₂O₃ |

| Melting (Al₂O₃) | Al₂O₃(s) ↔ L | ~2054 | 100 | Al₂O₃, Liquid |

Note: Eutectic temperatures and compositions are based on diagrams presented in academic contexts and may vary slightly between different experimental determinations.[1]

Experimental Protocols for Phase Diagram Determination

The determination of a high-temperature ceramic phase diagram like MgO-Al₂O₃ involves a series of precise experimental procedures designed to identify phase boundaries and transition temperatures.

Sample Preparation

The initial step is the synthesis of a series of compositions across the entire MgO-Al₂O₃ range. The most common method is the solid-state reaction :

-

Starting Materials: High-purity powders of MgO and α-Al₂O₃ are used.

-

Mixing: The powders are precisely weighed to achieve the target compositions and intimately mixed to ensure homogeneity. This is often done in a planetary ball mill or an attritor mill.[3]

-

Calcination: The mixed powders are pressed into pellets and heated at high temperatures (e.g., 1500-1800 °C) for extended periods to promote the reaction and formation of the equilibrium phases.[1] Multiple cycles of grinding and calcining may be required.

Equilibration and Quenching

This is a classical and crucial technique for mapping phase boundaries:

-

Protocol: Small pieces of the pre-reacted samples are placed in a high-temperature furnace (capable of reaching >2000 °C).

-

Equilibration: The sample is held at a specific target temperature for a sufficient duration to allow it to reach thermodynamic equilibrium.

-

Quenching: The sample is then rapidly cooled to room temperature, typically by dropping it into water or liquid nitrogen. This rapid cooling "freezes" the high-temperature phase assemblage, preventing transformations that would occur on slow cooling.

-

Analysis: The quenched sample is then analyzed to identify the phases that were present at the equilibration temperature.

Thermal Analysis

Differential Thermal Analysis (DTA) or Simultaneous Thermal Analysis (STA) is used to precisely determine the temperatures of invariant reactions (eutectics, melting points).

-

Principle: The sample is heated or cooled at a controlled rate alongside a thermally inert reference material.

-

Detection: Phase transitions that involve the absorption or release of heat (endothermic or exothermic events) are detected as temperature differences between the sample and the reference.

-

Application: The onset of a peak on the DTA curve during heating indicates a transition temperature, such as the beginning of melting at a eutectic point or the solidus line.

Phase Characterization

After quenching or thermal analysis, the phases within the samples must be identified.

-

X-Ray Diffraction (XRD): This is the primary tool for identifying the crystalline phases present in a sample. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the microstructure of the quenched samples, showing the morphology and distribution of the different phases. EDX analysis provides the elemental composition of each distinct phase, which is crucial for determining the boundaries of solid solutions.

Caption: Experimental workflow for determining a binary ceramic phase diagram.

References

A Comprehensive Guide to the Thermodynamic Properties of Magnesium Aluminate Spinel (MgAl₂O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of magnesium aluminate spinel (MgAl₂O₄), a ceramic material with significant applications in various scientific and industrial fields. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates the relationships between these properties and the techniques used to measure them.

Quantitative Thermodynamic Data

The thermodynamic stability and behavior of this compound spinel are defined by several key properties. The following tables consolidate quantitative data from various experimental studies, providing a basis for comparison and analysis.

Table 1: Heat Capacity (Cₚ) of this compound Spinel at Ambient Pressure

| Temperature (K) | Heat Capacity (J/mol·K) | Reference |

| 53.44 | Value not explicitly stated in snippets | [1] |

| 200 | Value not explicitly stated in snippets, comparison mentioned | [1] |

| 298.15 | 120.5 | [2] |

| ~400 | Trend change noted | [1] |

| ~700 | Trend change noted | [1] |

| up to 1800 | Data available, specific values not in snippets | [1] |

Note: The heat capacity of MgAl₂O₄ has been measured over a wide temperature range, from 53.44 K to approximately 1800 K.[1] Different empirical formulas have been used to fit the experimental data.[3]

Table 2: Enthalpy of Formation (ΔH°ᶠ) and Gibbs Free Energy of Formation (ΔGᶠ) of this compound Spinel

| Property | Value | Conditions | Reference |

| Standard Enthalpy of Formation from Oxides (ΔH°ᶠ) | -12.02 ± 1.14 kJ/mol | 1851–2298 K | [4] |

| Standard Enthalpy of Formation of Nonstoichiometric Spinel | Value for MgAl₂O₄ · 0.793Al₂O₃ | 1900 K | [5] |

| Gibbs Free Energy of Formation from Oxides (ΔGᶠ) | -12 to -27 kJ/mol | ~1800 K | [4] |

Table 3: Standard Entropy (S°) of this compound Spinel

| Property | Value (J/mol·K) | Conditions | Reference |

| Standard Entropy (S°) | 80.9 ± 0.6 | 298.15 K | [2] |

| Standard Entropy (S°) | 92.9 | 300 K (Calculated) | [2] |

Table 4: Coefficient of Thermal Expansion (CTE) of this compound Spinel

| Temperature Range | CTE (10⁻⁶/K) | Reference |

| Not Specified | 8.4 | [6] |

Note: The thermal expansion of MgAl₂O₄ is a critical parameter for its application in environments with fluctuating temperatures.[7]

Experimental Protocols

The determination of the thermodynamic properties of ceramic materials like this compound spinel requires precise and controlled experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the heat capacity of materials.[8]

Methodology:

-

Sample and Reference Preparation: A precisely weighed sample of this compound spinel is placed in a sample crucible. An empty crucible of the same type serves as a reference. For high accuracy, a sapphire standard with a well-known heat capacity is also used for calibration.[9]

-

Instrument Setup: The sample and reference crucibles are placed in the DSC test chamber, which is composed of a furnace, temperature sensors, and a system to control the atmosphere (e.g., inert gas to prevent oxidation).[10][11]

-

Temperature Program: A defined temperature program is initiated. This typically involves an initial isothermal period to establish thermal equilibrium, followed by a linear heating ramp at a controlled rate (e.g., 20 °C/min) across the temperature range of interest. A final isothermal period may also be included.[9][12]

-

Data Acquisition: During the temperature ramp, the instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This differential heat flow is recorded as a function of temperature.[8]

-

Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline (empty crucible). The calculation is based on the following relationship: Cₚ(sample) = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * Cₚ(sapphire) * (mass_sapphire / mass_sample)

Drop Calorimetry for Enthalpy Measurement

Drop calorimetry is a classic and accurate method for determining the enthalpy increment of a material at high temperatures.[13]

Methodology:

-

Sample Preparation: A sample of this compound spinel of known mass is encapsulated, typically in a platinum container.

-

Furnace Heating: The encapsulated sample is suspended in a furnace and heated to a precisely controlled high temperature (T₂).

-

Calorimeter Setup: A calorimeter, often an isoperibol or adiabatic type, is maintained at a well-defined lower temperature (T₁), typically near room temperature. The calorimeter's heat capacity is determined through calibration experiments, often using a standard material like sapphire.

-

Dropping Procedure: The heated sample is rapidly dropped from the furnace into the calorimeter.[13]

-

Temperature Measurement: The temperature change of the calorimeter due to the heat released by the cooling sample is meticulously measured.

-

Enthalpy Calculation: The enthalpy increment (H(T₂) - H(T₁)) of the sample is calculated from the measured temperature rise of the calorimeter and its known heat capacity. By conducting a series of drops from different furnace temperatures, the enthalpy of the material as a function of temperature can be determined.

Dilatometry for Thermal Expansion Measurement

Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature, from which the coefficient of thermal expansion can be derived.[14][15]

Methodology:

-

Sample Preparation: A solid sample of this compound spinel with a well-defined geometry (e.g., a cylindrical or rectangular bar of known length) is prepared.[14]

-

Instrument Setup: The sample is placed in the dilatometer, which consists of a furnace for controlled heating and cooling, and a push-rod or optical system to measure the change in the sample's length.[15][16] The system is typically purged with an inert gas to prevent reactions at high temperatures.[7]

-

Temperature Program: The sample is subjected to a controlled temperature program, which can include heating ramps, cooling ramps, and isothermal holds.[14]

-

Displacement Measurement: As the temperature changes, the sample expands or contracts. This change in length is transmitted by the push-rod to a displacement sensor (e.g., a linear variable differential transformer - LVDT) or measured non-contactly by an optical system.[15][16] The displacement is recorded as a function of temperature.

-

CTE Calculation: The coefficient of linear thermal expansion (α) is calculated from the slope of the length change versus temperature curve (ΔL/L₀ vs. ΔT), where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.[17]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and fundamental relationships in the study of the thermodynamic properties of this compound spinel.

References

- 1. Thermodynamic Properties of MgAl2O4 Spinel at High Temperatures and High Pressures | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 7. Video: Analysis of Thermal Expansion via Dilatometry [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. infinitalab.com [infinitalab.com]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. eyoungindustry.com [eyoungindustry.com]

- 14. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]

- 15. infinitalab.com [infinitalab.com]

- 16. measurlabs.com [measurlabs.com]

- 17. msesupplies.com [msesupplies.com]

A Comprehensive Guide to the Synthesis and Characterization of Magnesium Aluminate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of magnesium aluminate (MgAl₂O₄) nanoparticles, materials of significant interest due to their exceptional thermal stability, mechanical strength, and chemical inertness.[1][2] This document details various synthesis methodologies, comprehensive characterization techniques, and the influence of process parameters on the final nanoparticle properties, offering a valuable resource for researchers in materials science and drug development.

Synthesis Methodologies

Several methods are employed for the synthesis of this compound nanoparticles, each offering distinct advantages in terms of particle size control, purity, and scalability.[3] The most common techniques include co-precipitation, sol-gel, hydrothermal, and solid-state reactions.

Co-precipitation Method

Co-precipitation is a widely used, cost-effective, and relatively simple method for producing homogenous nanoparticles with a narrow size distribution.[1][4] This technique involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution of their respective salts by adding a precipitating agent.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in distilled water to form a mixed salt solution.[1] The typical molar ratio of Mg²⁺ to Al³⁺ is 1:2.

-

Precipitation: Add a precipitating agent, such as ammonium (B1175870) bicarbonate (NH₄HCO₃) or urea (B33335) (CO(NH₂)₂), to the precursor solution under constant stirring to induce the formation of a precipitate.[1] The pH of the solution is a critical parameter and is typically adjusted to a range of 8-10.[5][6]

-

Aging: The resulting slurry is aged for a specific period, often at a slightly elevated temperature (e.g., 80°C), to allow for the complete precipitation and formation of a stable precursor.[7]

-

Washing and Drying: The precipitate is then filtered and washed multiple times with distilled water and ethanol (B145695) to remove any unreacted salts and impurities. The washed precipitate is dried in an oven, typically overnight at around 80-120°C.

-

Calcination: The dried precursor powder is calcined in a muffle furnace at temperatures ranging from 600°C to 1100°C for several hours.[1][8] This final step facilitates the decomposition of the hydroxide (B78521) precursor and the formation of the crystalline MgAl₂O₄ spinel phase.[1][9]

Sol-Gel Method

The sol-gel process is another popular wet-chemical technique that offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[3][10] This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network with liquid trapped within its pores).

Experimental Protocol:

-

Precursor Solution: Magnesium nitrate [Mg(NO₃)₂·6H₂O] and aluminum nitrate [Al(NO₃)₃·9H₂O] are common starting materials.[10] In some variations, metal alkoxides like aluminum tri-sec-butoxide are used.[9]

-

Sol Formation: The precursors are dissolved in a suitable solvent, often with the addition of a chelating agent like citric acid, oxalic acid, or urea to control the hydrolysis and condensation reactions.[11][12]

-

Gelation: The sol is heated at a controlled temperature (e.g., 120°C) for an extended period (e.g., 24 hours) to promote the formation of a viscous gel.[12]

-

Drying: The wet gel is dried in an oven to remove the solvent, resulting in a xerogel.[12]

-

Calcination: The dried gel is ground into a powder and then calcined at temperatures typically between 800°C and 1100°C to obtain the final crystalline MgAl₂O₄ nanoparticles.[10][11][12]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique is known for producing highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol:

-

Precursor Mixture: Magnesium and aluminum salt solutions are mixed in stoichiometric ratios.

-

Autoclave Treatment: The precursor solution is placed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 140°C and 180°C for a duration of 18 to 24 hours.[13]

-

Washing and Drying: After the hydrothermal treatment, the autoclave is cooled to room temperature. The resulting product is collected, washed several times with deionized water and ethanol, and then dried in an oven.[13]

-

Calcination: A final calcination step may be performed to improve the crystallinity of the nanoparticles.[13]

Characterization Techniques

A comprehensive characterization of the synthesized this compound nanoparticles is essential to understand their structural, morphological, and physical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and determine the crystallite size of the synthesized nanoparticles. The diffraction peaks in the XRD pattern are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the formation of the MgAl₂O₄ spinel structure (JCPDS card no. 21-1152).[1] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer formula.[14][15]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) provides information about the surface morphology, particle shape, and agglomeration of the nanoparticles.[4][14] Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the determination of the particle size, size distribution, and the visualization of the crystal lattice.[16][17]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material. For MgAl₂O₄, characteristic absorption bands in the range of 400-800 cm⁻¹ are associated with the stretching vibrations of the Al-O and Mg-O bonds in the spinel lattice, confirming the formation of the this compound structure.[4][18] Specifically, vibrations of AlO₆ octahedral groups are typically observed around 525 cm⁻¹ and 690 cm⁻¹.[1]

Brunauer-Emmett-Teller (BET) Analysis

The BET method is employed to determine the specific surface area of the nanoparticles by measuring the physical adsorption of a gas (typically nitrogen) on the surface of the material.[19][20] A higher specific surface area generally indicates smaller particle size and/or higher porosity.

Quantitative Data Summary

The properties of this compound nanoparticles are highly dependent on the synthesis method and the specific experimental parameters employed. The following tables summarize typical quantitative data obtained from various synthesis routes.

Table 1: Influence of Synthesis Method on Nanoparticle Properties

| Synthesis Method | Precipitating/Chelating Agent | Calcination Temperature (°C) | Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

| Co-precipitation | Urea | 1100 | 10-30 (particle size) | - | [1] |

| Co-precipitation | Ammonium Bicarbonate | 1100 | 10-30 (particle size) | 74.61 | [1] |

| Sol-Gel | Citric Acid | 800 | 15.65 (crystallite size) | - | [11] |

| Sol-Gel | Oxalic Acid | 800 | 27.7 (crystallite size) | - | [11] |

| Sol-Gel | Urea | 800 | 14.6 (crystallite size) | - | [11] |

| Molten Salt | KCl | 1150 | 15.3 (crystallite size) | - | [14] |

Table 2: Effect of Calcination Temperature on Crystallite Size (Co-precipitation with Urea)

| Calcination Temperature (°C) | Crystallite Size (nm) |

| 800 | 15-20 |

| 900 | 20-25 |

| 1000 | 25-30 |

| 1100 | 30-35 |

Note: Data in Table 2 is generalized from trends observed in the literature. Specific values can vary.

Visualizing the Process

Diagrams can effectively illustrate the experimental workflow and the relationships between different stages and parameters.

References

- 1. thaiscience.info [thaiscience.info]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Properties, Synthesis, and Applications of this compound Nanoparticles - IJFMR [ijfmr.com]

- 4. ijrat.org [ijrat.org]

- 5. Synthesis of this compound spinel nanocrystallites by co-precipitation as function of pH and temperature | Semantic Scholar [semanticscholar.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] SYNTHESIS OF this compound SPINEL NANOPARTICLES BY CO-PRECIPITATION METHOD: THE INFLUENCES OF PRECIPITANTS | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. A novel synthetic route for this compound (MgAl2O4) nanoparticles using sol-gel auto combustion method and their photocatalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sol-gel synthesis of this compound and synergistic degradation of Cr(VI) ion by adsorption and photocatalysis [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of this compound (MgAl2O4) Nanoparticles for refractory crucible application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. solids-solutions.com [solids-solutions.com]

- 20. chem.libretexts.org [chem.libretexts.org]

"cation ordering in non-stoichiometric magnesium aluminate spinel"

An In-Depth Technical Guide on Cation Ordering in Non-Stoichiometric Magnesium Aluminate Spinel

This compound spinel (MgAl₂O₄) is a ceramic material with a cubic crystal structure that has garnered significant interest for geological and industrial applications, including refractories, transparent armor, and catalyst supports.[1][2] The spinel structure consists of a close-packed cubic arrangement of oxygen anions, with cations occupying one-eighth of the tetrahedral (A) sites and one-half of the octahedral (B) sites.[3][4]

In a "normal" stoichiometric spinel, the divalent Mg²⁺ ions occupy the tetrahedral sites, and the trivalent Al³⁺ ions occupy the octahedral sites.[5][6] However, a degree of disorder, known as "inversion," is common, where Mg²⁺ and Al³⁺ cations exchange sites.[4][5] This phenomenon of cation ordering is quantified by the inversion parameter, i, in the formula (Mg₁₋ᵢAlᵢ)[MgᵢAl₂₋ᵢ]O₄, where parentheses denote tetrahedral sites and square brackets denote octahedral sites.[4] An inversion parameter of i=0 corresponds to a normal spinel, while i=1 signifies an inverse spinel. A completely random distribution corresponds to i=2/3.[2]

This guide focuses on non-stoichiometric spinel, where the MgO:Al₂O₃ molar ratio deviates from 1:1. This deviation significantly influences the defect chemistry and the cation ordering, thereby affecting the material's overall properties.

References

- 1. ijset.in [ijset.in]

- 2. Thermodynamics of Mg–Al Order-Disorder Reaction in MgAl2O4-Spinel: Constrained by Prolonged Annealing Experiments at 773–1123 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Structure and Composition of Non-Stoichiometry this compound Spinel on Water Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Research Portal [laro.lanl.gov]

- 6. research.lancaster-university.uk [research.lancaster-university.uk]

Unveiling the Electronic Landscape of MgAl2O4: A Technical Guide

Abstract

Magnesium aluminate (MgAl2O4), a resilient ceramic with a spinel structure, is a material of significant scientific and technological interest. Its wide band gap and robust physical properties make it a compelling candidate for a range of applications, from transparent windows to host materials for phosphors. A fundamental understanding of its electronic band structure is paramount for the targeted design and development of novel technologies. This in-depth technical guide provides a comprehensive overview of the electronic properties of MgAl2O4, amalgamating theoretical calculations and experimental findings. It is intended for researchers, scientists, and professionals in materials science and drug development who seek a detailed understanding of this important material. This guide presents quantitative data in structured tables, details key experimental and computational methodologies, and utilizes visualizations to elucidate complex relationships and workflows.

Introduction

This compound (MgAl2O4) is a ternary oxide that crystallizes in the cubic spinel structure with the Fd-3m space group.[1][2] The arrangement of its constituent ions, with Mg²⁺ typically occupying tetrahedral sites and Al³⁺ in octahedral sites in the normal spinel configuration, dictates its fundamental electronic and optical properties.[1] However, the possibility of cation exchange between these sites, known as inversion, can significantly influence the electronic band structure.[3] The wide band gap of MgAl2O4 is a defining characteristic, rendering it an excellent electrical insulator and transparent to a broad spectrum of electromagnetic radiation.[2][4] This property, combined with its high melting point and chemical stability, underpins its use in demanding applications. A precise characterization of its electronic band structure, including the band gap energy, the nature of the valence and conduction bands, and the influence of defects, is crucial for harnessing its full potential.

Electronic Band Structure: A Quantitative Overview

The electronic band structure of MgAl2O4 has been extensively investigated through both theoretical calculations and experimental measurements. A summary of the reported band gap values is presented in Table 1.

| Methodology | Band Gap (eV) | Direct/Indirect | Reference |

| Theoretical (DFT-GGA) | 5.122 | - | [5] |

| Theoretical (DFT-GGA) | 6.08 | - | [4] |

| Theoretical (DFT with mBJ) | ~7.8 | - | [6] |

| Theoretical (G₀W₀ approximation) | 7.88 | Direct (at Γ) | [7] |

| Experimental (UV-vis DRS) | 3.90 (amorphous) | - | [8] |

| Experimental (Photoluminescence) | 8.10 - 8.20 | - | [9] |

| Experimental (Reflectivity) | 7.80 | - | [9] |

| Experimental (Irradiated Crystal) | 7.8 - 8.1 | - | [1] |

The top of the valence band in MgAl2O4 is primarily composed of hybridized Mg-p and O-p states.[8] Conversely, the bottom of the conduction band is mainly formed from Mg-s/p and O-s/p states.[8] First-principles calculations indicate that the extrema of both the valence and conduction bands are located at the Gamma (Γ) point of the first Brillouin zone, suggesting a direct band gap.[4] However, it is important to note that standard Density Functional Theory (DFT) calculations using the Generalized Gradient Approximation (GGA) are known to underestimate the band gap of insulators.[4][5] More advanced computational methods, such as those employing the modified Becke-Johnson (mBJ) potential or the G₀W₀ approximation, provide theoretical values that are in better agreement with experimental findings.[6][7]

The Influence of Defects and Stoichiometry

The electronic structure of MgAl2O4 is highly sensitive to the presence of crystalline defects and deviations from ideal stoichiometry. Point defects, such as oxygen vacancies and anti-site defects (where Mg²⁺ occupies an Al³⁺ site or vice versa), can introduce new energy levels within the forbidden band gap.[10]

For instance, F-centers (an oxygen vacancy with two trapped electrons) and F+-centers (an oxygen vacancy with one trapped electron) give rise to characteristic optical absorption peaks.[7] Theoretical studies have shown that oxygen vacancies can create defect energy levels that lead to absorption peaks at approximately 5.3 eV, 4.75 eV, and 3.2 eV.[6][7] The presence of these defect states can significantly impact the material's optical and electronic properties, including its photoluminescence characteristics.

The following diagram illustrates the conceptual relationship between defects and the electronic band structure of MgAl2O4.

Caption: Influence of defects on the electronic band structure of MgAl2O4.

Experimental Methodologies

A variety of experimental techniques are employed to synthesize MgAl2O4 and characterize its electronic properties. The general workflow is depicted in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the Structural and Optical Properties of MgAl2O4 Single Crystals Irradiated by Swift Heavy Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. [PDF] Electronic and optical properties of the spinel oxides MgxZn1-xAl2O4 by first-principles calculations | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Point Defects and Defect Clusters in Magnesium Aluminate (MgAl₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aluminate (MgAl₂O₄), a spinel-structured ceramic, exhibits remarkable thermal stability and radiation resistance, making it a candidate material for various advanced applications, including as an inert matrix for nuclear fuel and as transparent armor. Its performance under extreme conditions is intrinsically linked to the behavior of point defects and their agglomeration into clusters. This technical guide provides a comprehensive overview of the principal types of point defects and defect clusters in MgAl₂O₄, their formation mechanisms, and their impact on material properties. It consolidates quantitative data on defect energetics from various computational studies and details the experimental protocols used for their characterization.

Introduction to Point Defects in this compound Spinel

The crystal structure of MgAl₂O₄ is a normal spinel, where Mg²⁺ ions occupy tetrahedral sites and Al³⁺ ions occupy octahedral sites within a face-centered cubic oxygen sublattice. However, deviations from this ideal arrangement are common and give rise to a variety of point defects. These defects can be intrinsic, arising from thermodynamic equilibrium, or extrinsic, introduced by impurities or irradiation. The most significant intrinsic point defects in MgAl₂O₄ are cation anti-site defects, vacancies, and interstitials.

Cation Anti-Site Defects: A prominent feature of MgAl₂O₄ is the propensity for cation disorder, where a Mg²⁺ ion occupies an octahedral Al³⁺ site (Mg'Al) and an Al³⁺ ion occupies a tetrahedral Mg²⁺ site (Al•Mg). This exchange results in an "inversion" of the spinel structure.[1] Anti-site defect pairs have a low formation energy, making them the most common type of defect in this material.[2]

Vacancies and Interstitials: Like all crystalline materials, MgAl₂O₄ contains vacancies (missing ions from a lattice site) and interstitials (ions located in sites that are normally unoccupied). These can exist for all three ionic species: Mg, Al, and O. The formation of these defects can be described by Schottky and Frenkel defect reactions.

-

Schottky Defect: The formation of a stoichiometric number of vacancies of all ion types.

-

Frenkel Defect: The displacement of an ion from its lattice site to an interstitial position, creating a vacancy-interstitial pair.

Under irradiation, the concentration of these defects can increase dramatically, leading to significant changes in the material's physical and optical properties.[3]

Quantitative Data on Defect Energetics

The stability and concentration of point defects are governed by their formation energies, while their mobility is determined by migration energy barriers. This data is crucial for predicting material behavior at different temperatures and under irradiation. The following tables summarize key energetic data from computational studies.

Table 1: Calculated Formation Energies of Point Defects in MgAl₂O₄

| Defect/Process | Formation Energy (eV) | Computational Method |

| Cation Anti-Site Pair | 0.64 | Density Functional Theory (DFT) |

| Al³⁺ Vacancy | 4.76 | Density Functional Theory (DFT) |

| Mg-Al Split Interstitial | < 8.8 | Density Functional Theory (DFT) |

| Al "Ring" Defect | 7.34 | Density Functional Theory (DFT) |

Note: Formation energies can vary based on the specific computational parameters and assumptions used in the models.

Table 2: Activation and Migration Energies for Defect Processes in MgAl₂O₄

| Process | Activation Energy (kJ/mol) | Description |

| Oxygen Self-Diffusion (Single Crystal) | 415 - 500 | Energy barrier for oxygen ions to move through the lattice.[4] |

| Sintering (Undoped) | 790 ± 20 | Overall activation energy for the densification process.[4] |

| Sintering (0.3 wt% LiOH doped) | 510 ± 20 | Sintering activation energy is reduced by the addition of a sintering aid.[4] |

| Al³⁺ Self-Diffusion | ~235 | Estimated activation energy for the movement of aluminum ions.[5] |

Intrinsic Defect Formation Mechanisms

The formation of intrinsic point defects in MgAl₂O₄ can be visualized as a series of equilibrium reactions. These diagrams illustrate the fundamental processes.

Caption: Formation of a Schottky defect in MgAl₂O₄.

Caption: Frenkel defect formation for Mg, Al, and O sublattices.

Caption: Formation of a cation anti-site defect pair.

Experimental Protocols for Defect Characterization

A variety of experimental and computational techniques are employed to identify and quantify defects in MgAl₂O₄.

Computational Modeling: Density Functional Theory (DFT)

DFT is a powerful first-principles method used to calculate the formation and migration energies of defects.

Methodology:

-

Model Construction: A supercell of the MgAl₂O₄ crystal lattice is constructed. To study a point defect, a single defect is introduced into the supercell.

-

Functional Selection: An appropriate exchange-correlation functional is chosen (e.g., GGA, HSE). The choice of functional can impact the accuracy of the calculated band gap and defect energy levels.

-

Structural Relaxation: The atomic positions and, in some cases, the lattice vectors of the supercell containing the defect are relaxed until the forces on the atoms are minimized. This accounts for local lattice distortions around the defect.

-

Energy Calculation: The total energy of the supercell with the defect (E_defect) and the perfect supercell (E_perfect) are calculated.

-

Formation Energy Calculation: The formation energy (E_f) of the defect is calculated using the following formula: E_f = E_defect - E_perfect - Σ n_i * μ_i + q(E_VBM + μ_e) where n_i is the number of atoms of species i added or removed, μ_i is the chemical potential of species i, q is the charge state of the defect, E_VBM is the energy of the valence band maximum, and μ_e is the electron chemical potential (Fermi level).

-

Migration Energy Barrier: To calculate the migration energy, the nudged elastic band (NEB) method or a similar technique is used to find the minimum energy path for the defect to move from one lattice site to another. The migration barrier is the energy difference between the initial state and the saddle point of this path.

Caption: Workflow for DFT calculation of defect energies.

Neutron Diffraction

Neutron diffraction is particularly useful for studying cation disorder in MgAl₂O₄ due to the significant difference in the neutron scattering cross-sections of Mg and Al.[4][6]

Methodology (Rietveld Refinement):

-

Data Collection: A powder diffraction pattern of the MgAl₂O₄ sample is collected using a neutron diffractometer.

-

Initial Model: An initial structural model is created based on the known spinel crystal structure (space group Fd-3m). This includes initial estimates for lattice parameters, atomic positions, and site occupancies.

-

Background Subtraction: The background scattering is modeled and subtracted from the diffraction pattern.

-

Profile Fitting: A peak profile function (e.g., pseudo-Voigt) is chosen to model the shape of the diffraction peaks.

-

Rietveld Refinement: A least-squares refinement is performed to minimize the difference between the observed and calculated diffraction patterns. The following parameters are typically refined in sequence:

-

Scale factor

-

Lattice parameters

-

Peak shape parameters

-

Atomic positions

-

Isotropic/anisotropic displacement parameters

-

Site occupancy factors for Mg and Al on tetrahedral and octahedral sites.

-

-

Analysis: The refined site occupancy factors are used to determine the degree of cation inversion in the spinel structure.

Optical Absorption Spectroscopy

This technique is sensitive to defects that create electronic states within the bandgap, such as F-type centers (oxygen vacancies with trapped electrons) and V-type centers (cation vacancies with trapped holes).

Methodology:

-

Sample Preparation: A thin, polished sample of the MgAl₂O₄ crystal or ceramic is prepared to allow for light transmission.

-

Measurement: The absorption of light as a function of wavelength (or energy) is measured using a UV-Vis-NIR spectrophotometer. A reference spectrum of a defect-free crystal (if available) or the pre-irradiated sample is also taken.

-

Data Analysis: The absorption spectrum is analyzed to identify absorption bands corresponding to specific defects. For example, in MgAl₂O₄, F⁺-centers (one electron in an oxygen vacancy) and F-centers (two electrons in an oxygen vacancy) have characteristic absorption bands around 4.75 eV and 5.3 eV, respectively.[7][8]

-